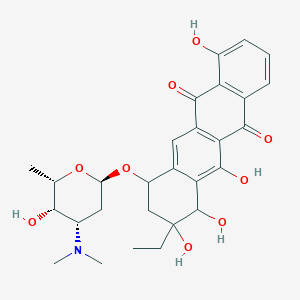![molecular formula C18H13N7 B1684323 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine CAS No. 865362-74-9](/img/structure/B1684323.png)
5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine
Descripción general
Descripción
The compound “5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine” is a molecular entity with the formula C18H10N6O . It has an average mass of 326.312 Da and a monoisotopic mass of 326.091614 Da .
Synthesis Analysis
The synthesis of this compound involves a cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This process provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridin-3-yl group attached to a pyrazolo[3,4-c]pyridazin-3-amine group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Pharmacology
“5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine” is a compound that has been studied for its potential pharmacological applications .
Application
This compound appears in compounds displaying a considerable range of biological activities. It’s found in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and in compounds with antiherpetic activity .
Method of Application
The synthesis of the pyrazolopyridine nucleus is routinely achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . This is illustrated where cycloaddition of alkynoate with pyridine N -imine, generated in situ by treatment of N -aminopyridinium iodide with base, afforded pyrazolopyridine .
Results or Outcomes
The pyrazolopyridine unit is substituted at the 3-position. Pyrazolopyridines functionalized at this position with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring in particular have attracted recent interest because of their adenosine receptor antagonist activity .
Adenosine Receptor Antagonist
Application
This compound has attracted recent interest because of its adenosine receptor antagonist activity . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in various processes such as regulating myocardial oxygen consumption and coronary blood flow.
Method of Application
The synthesis of the pyrazolopyridine nucleus is achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . This is illustrated where cycloaddition of alkynoate with pyridine N -imine, generated in situ by treatment of N -aminopyridinium iodide with base, afforded pyrazolopyridine .
Results or Outcomes
The pyrazolopyridine unit is substituted at the 3-position. Pyrazolopyridines functionalized at this position with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring in particular have attracted recent interest because of their adenosine receptor antagonist activity .
PDE Inhibitory Activity
Application
This compound has also been studied for its phosphodiesterase (PDE) inhibitory activity . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.
Method of Application
The synthesis of the pyrazolopyridine nucleus is achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . This is illustrated where cycloaddition of alkynoate with pyridine N -imine, generated in situ by treatment of N -aminopyridinium iodide with base, afforded pyrazolopyridine .
Results or Outcomes
The pyrazolopyridine unit is substituted at the 3-position. Pyrazolopyridines functionalized at this position with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring in particular have attracted recent interest because of their PDE inhibitory activity .
Histamine H3 Receptor Antagonist
Application
This compound has been found in histamine H3 receptor antagonists . Histamine H3 receptors are primarily found in the central nervous system and to a lesser extent the peripheral nervous system, where they act as autoreceptors in presynaptic histaminergic neurons, and also control histamine turnover by feedback inhibition of histamine synthesis and release .
Method of Application
The synthesis of the pyrazolopyridine nucleus is achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . This is illustrated where cycloaddition of alkynoate with pyridine N -imine, generated in situ by treatment of N -aminopyridinium iodide with base, afforded pyrazolopyridine .
Results or Outcomes
The pyrazolopyridine unit is substituted at the 3-position. Pyrazolopyridines functionalized at this position with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring in particular have attracted recent interest because of their histamine H3 receptor antagonist activity .
Serotonin 5-HT3 Receptor Antagonist
Application
This compound has also been found in serotonin 5-HT3 receptor antagonists . The 5-HT3 receptor belongs to the Cys-loop superfamily of ligand-gated ion channels (LGICs) and therefore differs structurally and functionally from all other 5-HT receptors (5-hydroxytryptamine, or serotonin) receptors which are G protein-coupled receptors .
Method of Application
The synthesis of the pyrazolopyridine nucleus is achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . This is illustrated where cycloaddition of alkynoate with pyridine N -imine, generated in situ by treatment of N -aminopyridinium iodide with base, afforded pyrazolopyridine .
Results or Outcomes
The pyrazolopyridine unit is substituted at the 3-position. Pyrazolopyridines functionalized at this position with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring in particular have attracted recent interest because of their serotonin 5-HT3 receptor antagonist activity .
Propiedades
IUPAC Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2H-pyrazolo[3,4-c]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECMUKVOMUNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693489 | |
| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine | |
CAS RN |
865362-74-9 | |
| Record name | FR-180204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865362749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 865362-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FR-180204 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C7X7GV82C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






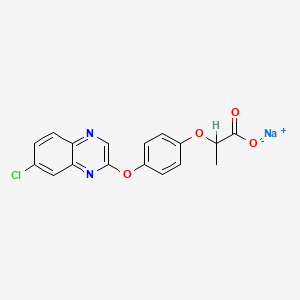
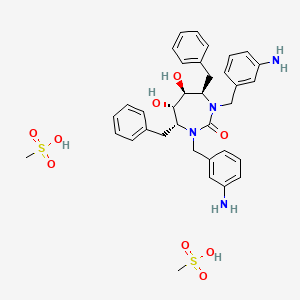
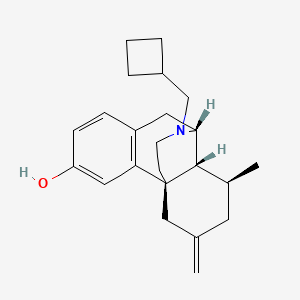
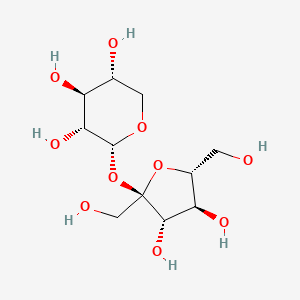
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
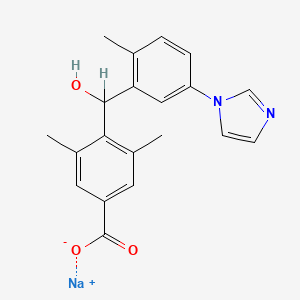
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

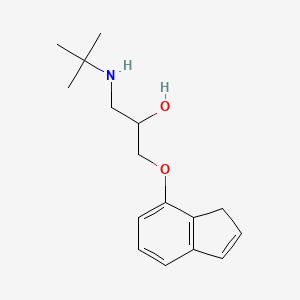
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
